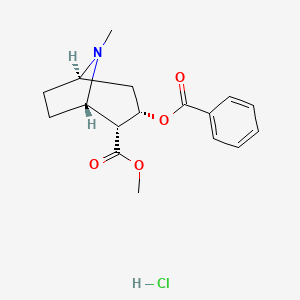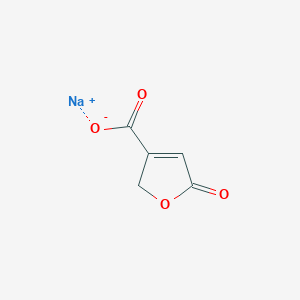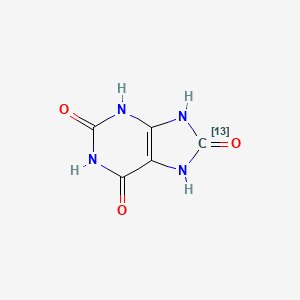
7,9-dihydro-3H-purine-2,6,8-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
7,9-dihydro-3H-purine-2,6,8-trione can be synthesized through the oxidation of xanthine by the enzyme xanthine oxidase . The reaction conditions typically involve the presence of oxygen and water, resulting in the formation of uric acid and hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound often involves the extraction from biological sources where it is naturally present. This includes the breakdown of dietary and endogenous purines in the body . The compound can also be synthesized chemically through controlled oxidation processes.
Chemical Reactions Analysis
Types of Reactions
7,9-dihydro-3H-purine-2,6,8-trione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to allantoin in species other than humans.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as xanthine oxidase for oxidation reactions.
Reducing agents: For reduction reactions under controlled conditions.
Substituting agents: For substitution reactions to form various derivatives.
Major Products
The major products formed from the reactions of this compound include allantoin (from oxidation) and various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
7,9-dihydro-3H-purine-2,6,8-trione has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 7,9-dihydro-3H-purine-2,6,8-trione involves its role as an antioxidant. It acts as a reducing agent, donating electrons to neutralize free radicals . This antioxidant property is crucial in protecting cells from oxidative damage. The compound’s molecular targets include various enzymes and pathways involved in oxidative stress response .
Comparison with Similar Compounds
Similar Compounds
Xanthine: A precursor in the biosynthesis of uric acid, with a similar purine structure.
Allantoin: A product of uric acid oxidation, commonly found in non-primate mammals.
1,3-Dimethyluric acid: A derivative of uric acid with methyl groups at positions 1 and 3.
Uniqueness
7,9-dihydro-3H-purine-2,6,8-trione is unique due to its role as the final product of purine metabolism in humans and its significant antioxidant properties . Unlike its similar compounds, it is directly involved in the diagnosis and management of gout and other metabolic disorders .
Properties
Molecular Formula |
C5H4N4O3 |
|---|---|
Molecular Weight |
169.10 g/mol |
IUPAC Name |
7,9-dihydro-3H-purine-2,6,8-trione |
InChI |
InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)/i4+1 |
InChI Key |
LEHOTFFKMJEONL-AZXPZELESA-N |
Isomeric SMILES |
C12=C(NC(=O)NC1=O)N[13C](=O)N2 |
Canonical SMILES |
C12=C(NC(=O)N1)NC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


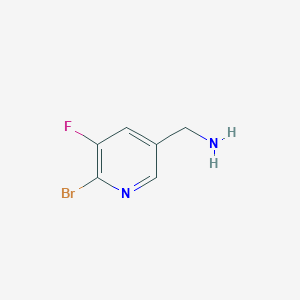
![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid](/img/structure/B13441594.png)

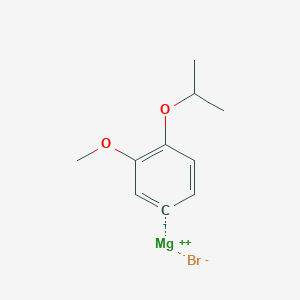

![3-([1,1'-Biphenyl]-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441629.png)

![(R)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441649.png)
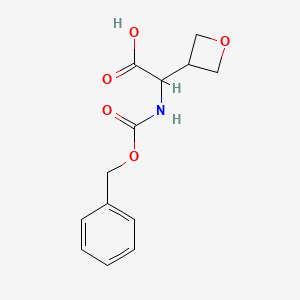
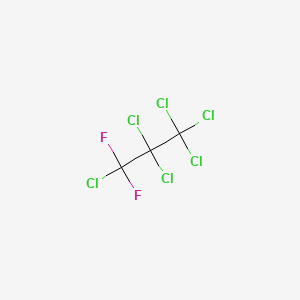
![3-cyclohexyl-1-[[(4R,5R)-8-[2-(3-fluorophenyl)ethynyl]-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-1-methylurea](/img/structure/B13441669.png)
![(R)-2-((3S,5AS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)pentanoic acid](/img/structure/B13441671.png)
